molecular formula C14H12N2 B183293 1-Benzyl-1H-benzimidazole CAS No. 4981-92-4

1-Benzyl-1H-benzimidazole

Cat. No. B183293
Key on ui cas rn: 4981-92-4
M. Wt: 208.26 g/mol
InChI Key: MNEIJGDSFRHGMS-UHFFFAOYSA-N
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Patent
US05374701

Procedure details

To benzyl chloride (13 g, 0.103 mol), 1H-benzimidazole (11.81 g, 0.10 mol), K2CO3 (60 g, 0.434 mol) was added acetonitrile (200 mL) and the mixture was stirred and heated under reflux for 3 h, filtered hot, and washed with hot CH3CN (100 mL). The solvent of the filtrate was evaporated and the residual mass recrystallized as needles (16.5 g, 79%): mp 119°-120° C. (benzene) (lit1 mp 105° C.); 1H NMR (270 MHz, CDCl3) δ5.40 (s, 2H, CH2), 7.20-7.41 (m, 8H), 7.85-7.89 (m, 1H), 8.02 (s, 1H, NCHN); IR (CDCl3) 3093 (w), 3065 (w), 3037 (w), 2929 (w), 1615 (w), 1496 (s), 1456, 1385 (w), 1361, 1331, 1285, 1261, 1204, 1181, 1007 (w), 963 (w), 947 (w) cm1. MS (EI) m/e 208 (M+, 57.8), 91 (100); Anal. Calcd for C14H22N2 (208.26): C, 80.74; H, 5.81; N, 13.45; Found: C, 80.70; H, 6.02; N, 13.31.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:9]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[N:11]=[CH:10]1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[C:2]1([CH2:1][N:9]2[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[N:11]=[CH:10]2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
11.81 g
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Name
Quantity
60 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered hot
WASH
Type
WASH
Details
washed with hot CH3CN (100 mL)
CUSTOM
Type
CUSTOM
Details
The solvent of the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residual mass recrystallized as needles (16.5 g, 79%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CN1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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